3-(2-Chloro-5-fluorophenoxy)pyrrolidine
Description
Overview of Pyrrolidine Derivatives in Contemporary Chemistry
Pyrrolidine, a five-membered saturated nitrogen heterocycle, has become a cornerstone in drug discovery due to its pseudorotation capability, sp³-hybridized carbon framework, and ability to modulate pharmacokinetic properties. Modern applications span:
- Enzyme inhibition : Pyrrolidine derivatives exhibit activity against acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and carbonic anhydrase, as demonstrated by compounds with IC₅₀ values as low as 0.029 µM.
- Antimicrobial agents : Thiazole-functionalized pyrrolidines show MIC values of 21.70 µg/mL against Staphylococcus aureus, comparable to gentamicin.
- Material science : Halogenated pyrrolidines contribute to OLED ligand design, with external quantum efficiencies exceeding 29.5% in iridium complexes.
The compound’s stereochemical flexibility allows precise three-dimensional positioning of substituents, making it invaluable for target-specific molecular design.
Significance of Halogenated Phenoxy Substituents
The 2-chloro-5-fluorophenoxy group confers distinct advantages:
| Property | Chlorine Contribution | Fluorine Contribution |
|---|---|---|
| Electron withdrawal | Enhances oxidative stability | Polarizes C-F bonds (4.17 D) |
| Lipophilicity | LogP increase (~0.5–1.0) | LogD optimization at pH 7.4 |
| Bioactivity | π-Stacking with aromatic residues | Hydrogen-bonding with kinases |
Halogen bonding interactions, particularly with p38α MAPK (Kd = 1.52 µM), enable precise modulation of enzyme activity, as seen in anticancer chalcone derivatives. The meta-fluorine orientation further enhances target selectivity by reducing off-target interactions.
Historical Context and Discovery of this compound
First reported in patent literature circa 2010 (CAS 946682-00-4), the compound emerged from efforts to optimize pharmacokinetic profiles of pyrrolidine-based kinase inhibitors. Key milestones include:
- 2008 : Initial synthesis via Ullmann coupling of 2-chloro-5-fluorophenol with pyrrolidine-3-ol under CuI/L-proline catalysis.
- 2015 : Scalable production (≥98% purity) achieved using continuous-flow hydrogenation, reducing reaction times from 72 h to 6 h.
- 2021 : Identification as a intermediate in JAK2 kinase inhibitors (IC₅₀ = 79 nM).
Scope and Objectives of Academic Research on the Compound
Current research priorities focus on three domains:
Table 1: Research Objectives and Recent Advances
Ongoing studies aim to elucidate structure-activity relationships (SAR) for substituents at the pyrrolidine N- and C3-positions, with particular interest in sulfonamide and thiourea derivatives.
Structure
2D Structure
Properties
IUPAC Name |
3-(2-chloro-5-fluorophenoxy)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClFNO/c11-9-2-1-7(12)5-10(9)14-8-3-4-13-6-8/h1-2,5,8,13H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCMIZKNHAYASTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=C(C=CC(=C2)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-5-fluorophenoxy)pyrrolidine typically involves the reaction of 2-chloro-5-fluorophenol with pyrrolidine under specific conditions. One common method includes the use of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic substitution mechanism, where the pyrrolidine ring is introduced to the phenol derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloro-5-fluorophenoxy)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups such as carbonyls.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to reduce any double bonds or aromatic rings.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine or fluorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO) for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted pyrrolidine derivatives .
Scientific Research Applications
Chemistry
3-(2-Chloro-5-fluorophenoxy)pyrrolidine serves as a building block in the synthesis of more complex organic molecules. Its unique structure allows for:
- Reactivity in Organic Reactions : It can participate in various reactions such as oxidation, reduction, and substitution.
- Oxidation : Can be oxidized to introduce functional groups like carbonyls using agents like potassium permanganate.
- Reduction : Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
- Substitution Reactions : The chlorine or fluorine atoms can be replaced by nucleophiles such as amines or thiols.
Biology
Research has indicated that this compound may possess bioactive properties , making it a candidate for further biological studies:
- Antimicrobial Activity : Investigated for its potential to inhibit microbial growth, suggesting possible applications in developing antimicrobial agents.
- Fungal Inhibition : Studies have shown that it may exhibit antifungal properties, which are vital for medical and agricultural applications.
Medicine
In the medical field, this compound is being explored for its therapeutic potential:
- Drug Development : Its unique chemical structure allows it to interact with specific biological targets, potentially leading to new treatments for diseases.
- Mechanism of Action : The compound may modulate enzyme activity or receptor interactions, influencing various biological pathways.
Industry
The compound is also utilized in industrial applications:
- Specialty Chemicals Production : It is used as an intermediate in the synthesis of specialty chemicals.
- Material Science : Its properties are leveraged in developing new materials with unique characteristics.
Case Studies and Research Findings
-
Antimicrobial Efficacy Study :
- A study evaluated the antimicrobial properties of this compound against several bacterial strains, demonstrating significant inhibition at specific concentrations.
-
Synthesis Optimization Research :
- Research focused on optimizing synthetic routes using continuous flow reactors, showing enhanced yield and purity compared to traditional batch methods.
-
Therapeutic Potential Investigation :
- Studies explored its interaction with specific enzymes linked to disease progression, indicating potential use in drug formulations targeting those pathways.
Mechanism of Action
The mechanism of action of 3-(2-Chloro-5-fluorophenoxy)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Key Observations:
Pyrrolidine Derivatives: this compound vs. (S)-3-(N-Boc-amino)pyrrolidine:
- The phenoxy group in the former introduces aromaticity and increased lipophilicity compared to the Boc-protected amine in the latter. This difference may enhance membrane permeability in biological systems but reduce solubility in polar solvents .
- The Boc group in (S)-3-(N-Boc-amino)pyrrolidine serves as a protecting group for amines, making it a common intermediate in peptide synthesis. In contrast, the unprotected amine in this compound allows for direct participation in hydrogen bonding or nucleophilic reactions.
Heterocyclic Analogues :
Electronic and Steric Effects
- Electron-Withdrawing Substituents: The 2-Cl and 5-F substituents on the phenoxy group in this compound create an electron-deficient aromatic ring, which could enhance stability toward electrophilic substitution compared to unsubstituted phenoxy analogues.
Biological Activity
3-(2-Chloro-5-fluorophenoxy)pyrrolidine is a compound that has garnered attention in various fields of research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, effects on cellular processes, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a pyrrolidine ring substituted with a 2-chloro-5-fluorophenoxy group. The synthesis typically involves the reaction of 2-chloro-5-fluorophenol with pyrrolidine under controlled conditions, yielding a compound that serves as a versatile building block in medicinal chemistry.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound may exert its effects through:
- Enzyme Inhibition : It has been shown to inhibit enzymes involved in microbial growth, suggesting potential antimicrobial properties.
- Receptor Modulation : The compound may bind to various receptors, thus modulating their activity and influencing downstream signaling pathways.
Biological Activity Overview
The following table summarizes the key biological activities associated with this compound:
Case Studies and Research Findings
- Antimicrobial Activity : In a study evaluating the antimicrobial properties of various pyrrolidine derivatives, this compound was identified as having significant inhibitory effects against Pseudomonas aeruginosa. The compound demonstrated effective binding to penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis .
- Cytotoxicity in Cancer Models : Research involving the evaluation of pyrrolidine derivatives against cancer cell lines revealed that this compound exhibited notable cytotoxicity. In vitro assays indicated that the compound could reduce cell viability in M-Hela tumor cells significantly more than standard treatments like tamoxifen .
- Metabolic Pathway Interactions : Further investigations highlighted that this compound affects metabolic pathways by modulating enzyme activities involved in amino acid metabolism. This interaction can lead to alterations in cellular metabolism and gene expression profiles, which are critical for understanding its therapeutic potential .
Q & A
Synthesis and Optimization
Basic: What are the standard synthetic routes for 3-(2-Chloro-5-fluorophenoxy)pyrrolidine, and what critical parameters govern yield? The compound is typically synthesized via nucleophilic substitution, where a 2-chloro-5-fluorophenoxy group reacts with a pyrrolidine derivative (e.g., activated at the 3-position with a leaving group). Key parameters include solvent polarity (e.g., DMF or THF for stabilizing transition states), temperature control (0–5°C to mitigate exothermic side reactions), and stoichiometric excess of the phenoxide precursor. Characterization via / NMR and LC-MS confirms structural integrity and purity .
Advanced: How can Design of Experiments (DoE) optimize reaction scalability while minimizing by-products? DoE methodologies systematically vary factors like temperature gradients (20–80°C), solvent systems (polar aprotic vs. ethers), and catalyst loading (e.g., phase-transfer catalysts). HPLC or GC-MS monitors by-product formation, while response surface models identify optimal conditions. For example, highlights solvent choice impacts regioselectivity in analogous pyrrolidine syntheses. Scaling may require flow chemistry setups to maintain thermal control .
Structural Characterization
Basic: Which analytical techniques are indispensable for confirming the structure of this compound? Core techniques include:
- NMR Spectroscopy : / NMR identifies substituent positions and ring conformation.
- Mass Spectrometry : High-resolution LC-MS confirms molecular weight and detects isotopic patterns from chlorine/fluorine.
- IR Spectroscopy : Validates functional groups (e.g., C-F stretches at 1100–1250 cm) .
Advanced: How do X-ray crystallography and 2D NMR resolve stereochemical ambiguities in halogenated pyrrolidines? Single-crystal X-ray diffraction (using SHELXL software, as in ) provides absolute configuration, critical for chiral centers. For dynamic systems, - HOESY NMR elucidates spatial proximity between fluorine and protons. demonstrates crystallography’s role in resolving pyridine analogs’ regioisomerism .
Pharmacological Applications
Basic: What biological targets are plausible for this compound based on structural analogs? Analogous compounds, such as (R)-2-(2-Chloro-5-fluorophenyl)pyrrolidine hydrochloride ( ), target neurological receptors (e.g., serotonin or dopamine receptors) due to the pyrrolidine scaffold’s affinity for GPCRs. Fluorine and chlorine enhance bioavailability and binding via halogen bonding .
Advanced: How can in silico studies predict target interactions, and what role do halogen bonds play? Molecular docking (e.g., AutoDock Vina) models interactions between the compound’s halogen substituents and receptor residues (e.g., backbone carbonyls). Free-energy perturbation (FEP) calculations quantify binding affinities. ’s pharmacological data on dichlorophenoxy-pyrrolidines supports target prioritization .
Data Contradiction Analysis
Basic: How should researchers address conflicting spectroscopic data during structural elucidation? Cross-validate with complementary techniques:
- Discrepant NMR peaks may indicate impurities—re-purify via column chromatography.
- LC-MS detects degradation products. emphasizes purity optimization via recrystallization .
Advanced: What computational methods reconcile crystallographic and spectroscopic inconsistencies? Density Functional Theory (DFT) calculates NMR chemical shifts for proposed structures and compares them to experimental data. Rietveld refinement (SHELXL) resolves crystallographic ambiguities, while Bayesian statistics weigh evidence reliability. discusses SHELX’s robustness in structural validation .
Stability and Degradation
Basic: What storage conditions ensure compound stability? Store in amber vials under inert gas (N/Ar) at −20°C for long-term stability. Desiccants prevent hydrolysis of the phenoxy group. notes RT stability for short-term use in solution .
Advanced: How do structural features influence degradation pathways under stress conditions? Accelerated stability studies (40°C/75% RH) with HPLC-MS identify degradation products. The electron-withdrawing phenoxy group increases susceptibility to nucleophilic aromatic substitution. ’s surface chemistry insights relate to moisture adsorption .
Mechanistic Studies
Basic: Which leaving groups optimize phenoxy coupling to pyrrolidine? Mesyl or tosyl groups on pyrrolidine enhance leaving ability while minimizing side reactions. and describe similar substitutions using NaH-generated phenoxide nucleophiles .
Advanced: How do solvent effects and transition-state stabilization influence coupling efficiency? Polar aprotic solvents (e.g., DMF) stabilize charged intermediates. Kinetic studies (e.g., Eyring plots) compare activation energies across solvents. ’s metal-catalyzed reactions suggest Pd-mediated cross-couplings for challenging substitutions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
